molecular formula C19H18N4O4S B10992420 ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10992420
M. Wt: 398.4 g/mol
InChI Key: DTDWYNSVVUVMBZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Acylation: The thiazole intermediate is then acylated with 2-oxo-5-phenylpyrazine-1(2H)-yl acetic acid chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyrazine derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial proteins.

    Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(2-oxo-5-phenylpyrazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H18N4O4S/c1-3-27-18(26)17-12(2)21-19(28-17)22-15(24)11-23-10-14(20-9-16(23)25)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H,21,22,24)

InChI Key

DTDWYNSVVUVMBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3)C

Origin of Product

United States

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